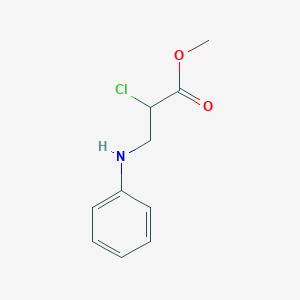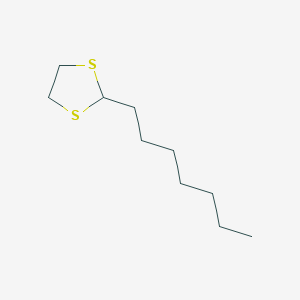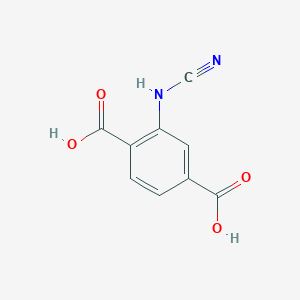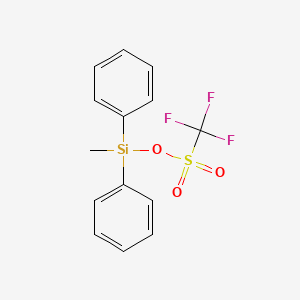
6,7-Dimethoxyisoquinoline;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxyisoquinoline is an organic compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. Perchloric acid is a mineral acid with the formula HClO₄. It is a colorless compound and a stronger acid than sulfuric acid, nitric acid, and hydrochloric acid . The combination of 6,7-Dimethoxyisoquinoline with perchloric acid is of interest in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6,7-Dimethoxyisoquinoline can be synthesized through various methods. One common method involves the condensation of homoveratronitrile with ethyl formate, followed by acid-induced interaction with urethane, pyrolytic cyclization, phosphorus oxychloride treatment, palladium-catalyzed hydrogenolysis, and hydrolysis and esterification .
Industrial Production Methods: Industrial production of perchloric acid typically involves two main routes. The traditional method exploits the high aqueous solubility of sodium perchlorate, which is treated with hydrochloric acid to give perchloric acid and precipitate solid sodium chloride. The concentrated acid can be purified by distillation. An alternative route involves the anodic oxidation of aqueous chlorine at a platinum electrode .
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dimethoxyisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Perchloric acid, being a strong oxidizer, can participate in oxidation reactions.
Common Reagents and Conditions: Common reagents used in reactions with 6,7-Dimethoxyisoquinoline include acyl chlorides, potassium cyanide, and palladium catalysts. Perchloric acid is often used in non-aqueous titrations of weak bases, where it acts as a titrant in solvents like acetic acid .
Major Products Formed: The major products formed from reactions involving 6,7-Dimethoxyisoquinoline include various isoquinoline derivatives, such as calycotomine and other alkaloids .
Applications De Recherche Scientifique
6,7-Dimethoxyisoquinoline and perchloric acid have numerous scientific research applications. In chemistry, they are used in the synthesis of complex organic molecules and as reagents in analytical chemistry. In biology and medicine, isoquinoline derivatives are studied for their potential pharmacological properties, including anti-cancer and anti-inflammatory effects . Perchloric acid is used in the preparation of perchlorate salts, which are important in rocket fuel and other industrial applications .
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxyisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can interact with enzymes and receptors, influencing biological processes. Perchloric acid, as a strong acid and oxidizer, can disrupt cellular processes by altering pH and oxidizing cellular components .
Comparaison Avec Des Composés Similaires
6,7-Dimethoxyisoquinoline can be compared with other isoquinoline derivatives, such as 6,7-methylenedioxyisoquinoline and 7-methoxy-8-hydroxyisoquinoline . These compounds share similar structural features but differ in their chemical reactivity and biological activity. Perchloric acid can be compared with other strong acids like sulfuric acid, nitric acid, and hydrochloric acid, with perchloric acid being the strongest among them .
Conclusion
6,7-Dimethoxyisoquinoline and perchloric acid are important compounds in the fields of chemistry, biology, and industry. Their unique chemical properties and reactivity make them valuable tools in scientific research and industrial applications.
Propriétés
Numéro CAS |
90706-45-9 |
|---|---|
Formule moléculaire |
C11H12ClNO6 |
Poids moléculaire |
289.67 g/mol |
Nom IUPAC |
6,7-dimethoxyisoquinoline;perchloric acid |
InChI |
InChI=1S/C11H11NO2.ClHO4/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5) |
Clé InChI |
WXONCWTZTYRFNN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=NC=CC2=C1)OC.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)







![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)

![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)


